molecular formula C9H10FNO2 B12961209 L-2-(p-Fluoro-o-methylphenyl)glycine

L-2-(p-Fluoro-o-methylphenyl)glycine

Cat. No.: B12961209
M. Wt: 183.18 g/mol
InChI Key: XCULNOTXKQRTCI-QMMMGPOBSA-N
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Description

Significance of Non-Canonical Amino Acids as Synthetic Targets

The 20 proteinogenic amino acids form the fundamental basis of life, yet their chemical diversity is limited. Non-canonical amino acids (ncAAs), which are not found in naturally occurring polypeptide chains, have emerged as critical targets for organic synthesis. nih.gov The incorporation of ncAAs into peptides and proteins allows for the expansion of their chemical and functional diversity, leading to enhanced stability, novel structures, and unique biological activities. nih.govnumberanalytics.com Researchers are increasingly utilizing ncAAs to probe protein function, develop new therapeutic agents, and create advanced biomaterials. frontiersin.orgacs.org The ability to introduce functionalities not present in the canonical set opens up a vast chemical space for the design of molecules with tailored properties. frontiersin.org

The Role of Fluorine Substitution in Modulating Amino Acid Chemical Characteristics

The introduction of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, imparts profound changes to their chemical and physical properties. rsc.org Fluorine is the most electronegative element, and its substitution for hydrogen in an amino acid can significantly alter the molecule's acidity, lipophilicity, metabolic stability, and conformation. numberanalytics.com The strong carbon-fluorine bond enhances thermal and metabolic stability by blocking sites susceptible to enzymatic degradation. numberanalytics.com Furthermore, the unique electronic properties of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity. rsc.orgnih.gov The strategic placement of fluorine atoms can therefore be used to fine-tune the characteristics of amino acids for specific applications. nih.gov

Overview of L-2-(p-Fluoro-o-methylphenyl)glycine as a Research Compound

This compound is a non-canonical arylglycine derivative that combines the structural features of a phenylglycine with the modulatory effects of both fluorine and methyl substitutions on the aromatic ring. While extensive research specifically on this compound is not widely published, its structure suggests significant potential as a research tool and a building block in synthetic chemistry.

The para-fluoro substitution is expected to enhance the compound's metabolic stability and modulate its electronic properties. The ortho-methyl group, due to its steric bulk, will likely impose conformational restrictions, influencing how the molecule interacts with its environment. This combination of substituents makes this compound an interesting candidate for incorporation into peptides to study structure-activity relationships or to develop novel bioactive compounds.

The chemical properties of this compound can be inferred from data on related arylglycine derivatives. Below is a table comparing the properties of similar compounds, which provides context for the potential characteristics of the title compound.

PropertyL-2-Chlorophenylglycine Methyl Ester bldpharm.com(4-Fluoro-2-methylphenyl)glycine nih.govFmoc-Gly-OH
Molecular Formula C9H10ClNO2C9H10FNO2C17H15NO4
Molecular Weight 199.63 g/mol 183.18 g/mol 297.30 g/mol
CAS Number Not specified in document1040075-06-629022-11-5
General Description Intermediate in the synthesis of clopidogrel.A research chemical.A white powder used in peptide synthesis.

This comparative data highlights the variations in molecular weight and known applications within this class of compounds. The unique substitution pattern of this compound positions it as a valuable compound for further investigation in the field of advanced organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

XCULNOTXKQRTCI-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for L 2 P Fluoro O Methylphenyl Glycine and Analogues

Asymmetric and Stereoselective Synthesis Approaches to L-2-(p-Fluoro-o-methylphenyl)glycine

Achieving the desired L-configuration at the α-carbon is the primary goal of asymmetric synthesis. Various strategies have been developed that rely on chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.

Chiral auxiliary-mediated synthesis is a powerful and reliable method for preparing enantiomerically pure amino acids. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the key bond formation, the auxiliary is removed, yielding the chiral product.

One of the most effective strategies involves the use of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. beilstein-journals.org These complexes function as chiral nucleophilic glycine equivalents. thieme-connect.de The glycine unit is condensed with a chiral ligand, often derived from an amino acid like proline, and complexed to a Ni(II) center. The resulting planar complex effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation when treated with an electrophile. For the synthesis of this compound, the electrophile would be a reactive derivative of 2-methyl-4-fluorotoluene, such as 2-methyl-4-fluorobenzyl bromide. Subsequent hydrolysis of the alkylated complex releases the desired L-amino acid with high enantiomeric purity. beilstein-journals.org

Another prominent chiral auxiliary-based method is the Schöllkopf bis-lactim ether approach. unl.edu This strategy utilizes a chiral auxiliary derived from the cyclization of a dipeptide, typically L-valine and glycine. The resulting bis-lactim ether can be deprotonated to form a chiral, stabilized carbanion. Reaction with an aldehyde, in this case, 2-methyl-4-fluorobenzaldehyde, followed by a series of transformations, would yield the target amino acid. unl.edugoogle.com

Table 1: Comparison of Chiral Auxiliary-Mediated Strategies

MethodChiral AuxiliaryKey IntermediateElectrophile/ReagentKey Advantages
Nickel(II) Complex Derived from L-proline or other chiral aminesChiral Ni(II) complex of glycine Schiff base enolate2-methyl-4-fluorobenzyl halideHigh diastereoselectivity, applicable to a wide range of amino acids. beilstein-journals.orgthieme-connect.de
Schöllkopf Method L-Valine-glycine dipeptide (bis-lactim ether)Lithiated bis-lactim ether2-methyl-4-fluorobenzaldehydeExcellent stereocontrol, well-established methodology. unl.edu

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful alternatives to auxiliary-based methods. These approaches use sub-stoichiometric amounts of a chiral catalyst to generate the chiral product, offering greater atom economy.

Metal-catalyzed asymmetric synthesis often employs chiral ligands to create a chiral environment around a metal center. nih.gov Chiral phase-transfer catalysis is a relevant technique where a chiral quaternary ammonium (B1175870) salt shuttles a reactant between an aqueous and an organic phase. researchgate.net For the synthesis of this compound, the alkylation of an N-protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, with 2-methyl-4-fluorobenzyl bromide could be performed under phase-transfer conditions using a chiral catalyst derived from cinchona alkaloids. researchgate.net The catalyst forms a chiral ion pair with the glycine enolate, guiding the approach of the electrophile to afford the L-amino acid enantioselectively.

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to asymmetric synthesis. nih.gov While direct organocatalytic methods for this specific target are not widely documented, general strategies for the α-functionalization of carbonyl compounds could be adapted. For instance, a chiral primary amine catalyst could be used to form a chiral enamine with a glycine derivative, which would then react with a suitable electrophile.

Precursor Design and Transformation in the Synthesis of this compound

The rational design of precursors is fundamental to a successful synthesis. The most logical starting material for the construction of the fluoro-o-methylphenyl side chain is 2-methyl-4-fluorobenzaldehyde.

A classic and versatile method for synthesizing α-amino acids from aldehydes is the Strecker synthesis . This one-pot, three-component reaction involves treating an aldehyde (2-methyl-4-fluorobenzaldehyde) with ammonia (B1221849) and cyanide (e.g., sodium cyanide). The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the racemic amino acid, D,this compound. A resolution step, for instance, by forming diastereomeric salts with a chiral acid like tartaric acid or camphorsulfonic acid, would be required to isolate the desired L-enantiomer. google.com

An alternative to classical resolution is to employ a chiral amine in the Strecker reaction, which can induce asymmetry and lead to an enantiomerically enriched product directly.

Table 2: Plausible Strecker Synthesis Route

StepReactantsIntermediate/ProductPurpose
1 2-methyl-4-fluorobenzaldehyde, Ammonia, Sodium Cyanideα-Amino(2-methyl-4-fluorophenyl)acetonitrileFormation of the α-aminonitrile precursor.
2 α-Amino(2-methyl-4-fluorophenyl)acetonitrile, Acid/BaseD,this compoundHydrolysis of the nitrile to a carboxylic acid.
3 D,this compound, Chiral Resolving Agent (e.g., L-tartaric acid)Diastereomeric saltsSeparation of L- and D-enantiomers. google.com
4 Diastereomeric salt of L-amino acidThis compoundLiberation of the pure L-enantiomer.

Derivatization Strategies for this compound

Derivatization of the synthesized amino acid is crucial for its use in peptide synthesis, for analytical purposes, or to modify its properties. This involves the protection of its reactive functional groups or the modification of its side chain.

To incorporate this compound into a peptide chain, its reactive amino (N-terminus) and carboxyl (C-terminus) groups must be temporarily masked with protecting groups.

N-Protection: The amino group is typically protected as a carbamate. Common N-protecting groups include:

Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride, it is stable to a wide range of conditions but readily removed with mild acid (e.g., trifluoroacetic acid, TFA).

Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, it is removed by catalytic hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is removed by treatment with a secondary amine like piperidine. nih.gov Its stability to acid makes it orthogonal to Boc and ideal for solid-phase peptide synthesis (SPPS). nih.gov

C-Protection: The carboxylic acid is usually protected as an ester to prevent it from reacting during peptide coupling steps. Common C-protecting groups are:

Methyl (Me) or Ethyl (Et) esters: Formed by Fischer esterification. They are typically removed by saponification with a base like NaOH.

tert-Butyl (tBu) ester: Prepared under acidic conditions, this group is cleaved simultaneously with a Boc group using strong acid.

The aromatic ring of this compound offers opportunities for further modification to create novel analogues. The reactivity of the ring towards electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

The fluoro substituent is a deactivating but ortho, para-directing group.

The methyl substituent is an activating and ortho, para-directing group.

The positions on the ring available for substitution are C3, C5, and C6 (relative to the point of attachment to the glycine backbone). The combined directing effects would likely favor substitution at the C5 position, which is ortho to the activating methyl group and meta to the deactivating fluorine group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be performed at this position. Incorporating fluorine is known to block sites of oxidative metabolism, which can enhance the pharmacokinetic properties of molecules. nih.gov Functionalization could also target the methyl group itself, for example, through radical bromination to install a bromomethyl group, which could then be used for further synthetic transformations.

Chemical Reactivity and Transformations of L 2 P Fluoro O Methylphenyl Glycine

Reactions Involving the Amino and Carboxyl Functionalities

Like all α-amino acids, L-2-(p-Fluoro-o-methylphenyl)glycine is expected to undergo reactions typical of its constituent amino and carboxyl groups. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones. The carboxyl group can be converted to esters, amides, or acid chlorides, or be reduced to the corresponding alcohol.

These two functional groups are central to its role as a building block in peptide synthesis. The amino group acts as the nucleophile, attacking an activated carboxyl group of another amino acid, while its own carboxyl group is activated for coupling to the amino group of a growing peptide chain. Standard protecting group strategies, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) for the amine, and esterification for the carboxyl group, are employed to control these reactions sequentially.

Table 1: Expected Reactions of Amino and Carboxyl Groups

Functional Group Reaction Type Reagents/Conditions Product Type
α-Amino Group N-Acylation (Protection) (Boc)₂O or Fmoc-OSu Boc- or Fmoc-protected amino acid
α-Amino Group Reductive Amination Aldehyde/Ketone, NaBH₃CN N-Alkyl amino acid
α-Carboxyl Group Esterification Alcohol, Acid catalyst Amino ester
α-Carboxyl Group Amide Formation Amine, Coupling agent (e.g., DCC, HBTU) Amino amide

Aromatic Ring Functionalization and Modification Reactions

The 4-fluoro-2-methylphenyl side chain offers possibilities for further chemical modification, although such reactions on the amino acid itself are less common than its direct use in peptide synthesis. The fluorine atom is a poor leaving group for nucleophilic aromatic substitution (SNAr) unless strongly activated by additional electron-withdrawing groups. Conversely, the ring is activated towards electrophilic aromatic substitution (EAS) by the ortho-methyl group, though moderately deactivated by the para-fluoro and the amino acid backbone.

Potential EAS reactions like nitration or halogenation would likely be directed by the activating methyl group to the positions ortho and para to it (positions 3 and 5 of the ring). However, carrying out such reactions on the free amino acid can be challenging due to the potential for side reactions with the amino and carboxyl groups. These transformations are more typically performed on a precursor molecule before the glycine (B1666218) moiety is installed.

Integration into Peptide and Peptidomimetic Scaffolds

The primary application for a unique amino acid like this compound is its incorporation into peptides to create novel structures with tailored properties. Phenylglycine and its derivatives are known to influence the conformational properties of peptides and can be valuable in medicinal chemistry. The risk of epimerization at the α-carbon is a known challenge with phenylglycine-containing peptides during synthesis, particularly under basic conditions. researchgate.net

To incorporate this amino acid into a peptide chain, its carboxyl group must be activated. Standard peptide coupling reagents are used for this purpose. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the N-terminal amine of the growing peptide chain. nih.gov

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and are among the most commonly used in modern peptide synthesis. nih.gov They react with the carboxyl group to form an activated ester in situ.

The choice of coupling reagent and conditions (e.g., solvent, base, temperature) is critical, especially for sterically hindered or racemization-prone amino acids like phenylglycine derivatives. researchgate.net For this compound, the ortho-methyl group adds steric bulk near the reaction center, which might necessitate the use of more potent activating agents like HATU or longer coupling times to ensure complete reaction.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. peptide.commerckmillipore.com The process involves assembling a peptide chain step-by-step while the C-terminus is anchored to an insoluble polymer resin. csic.es this compound, typically as its N-Fmoc protected form (Fmoc-L-2-(p-Fluoro-o-methylphenyl)glycine-OH), is fully compatible with standard SPPS protocols.

The typical Fmoc-SPPS cycle consists of:

Deprotection: Removal of the temporary N-terminal Fmoc group from the resin-bound peptide, usually with a solution of piperidine in a solvent like dimethylformamide (DMF). peptide.com

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts.

Coupling: Adding the next N-Fmoc protected amino acid (e.g., Fmoc-L-2-(p-Fluoro-o-methylphenyl)glycine-OH) along with an activating agent and a base (like N,N-diisopropylethylamine, DIPEA) to the resin. nih.gov

Washing: A final wash step to remove excess reagents and soluble byproducts before starting the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The steric hindrance from the ortho-methyl group may lead to slower coupling kinetics, potentially requiring extended reaction times or double coupling steps to achieve high yields. The risk of racemization during the base-catalyzed coupling step must also be carefully managed. researchgate.net

Table 2: Key Reagents in SPPS Integration

Reagent Class Example Function
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl) Protects the α-amino group; removed by base (piperidine).
Solid Support Wang Resin, Rink Amide Resin Insoluble polymer to which the peptide is anchored.
Coupling Reagent HBTU, HATU, DIC/HOBt Activates the carboxyl group for peptide bond formation.
Deprotection Reagent Piperidine in DMF Removes the Fmoc protecting group.

Advanced Spectroscopic and Analytical Characterization of L 2 P Fluoro O Methylphenyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For L-2-(p-Fluoro-o-methylphenyl)glycine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the amino acid backbone protons, the aromatic protons on the substituted phenyl ring, and the methyl group protons.

The key expected signals include:

Alpha-Proton (α-H): A single proton attached to the chiral center, which would typically appear as a singlet or a doublet depending on the solvent and its coupling with the adjacent amine protons.

Aromatic Protons: The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Their chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to produce a sharp singlet.

Amine (-NH₂) and Carboxyl (-COOH) Protons: These signals can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these protons may exchange with deuterium, causing the signals to diminish or disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
-COOH 10.0 - 13.0 Broad Singlet -
Aromatic-H 6.9 - 7.5 Multiplet J(H,H) and J(H,F)
α-H ~4.0 Singlet -
-NH₂ 2.0 - 5.0 Broad Singlet -

Note: Predicted values are based on typical chemical shifts for analogous functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, which has the molecular formula C₉H₁₀FNO₂, nine distinct carbon signals are expected in the proton-decoupled spectrum.

The expected signals correspond to:

Carboxyl Carbon (-COOH): This signal appears significantly downfield, typically in the range of 170-180 ppm, similar to the carboxyl group in glycine (B1666218) polymorphs which resonates around 174-176 ppm nih.gov.

Alpha-Carbon (α-C): The chiral carbon atom bonded to the amino and carboxyl groups.

Aromatic Carbons: Six distinct signals for the phenyl ring carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). Other aromatic carbons will also show smaller couplings to fluorine.

Methyl Carbon (-CH₃): This signal appears in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
-COOH ~175 Singlet
Aromatic C-F ~162 Doublet (¹J(C,F))
Aromatic C-CH₃ ~138 Doublet (³J(C,F))
Aromatic C-H 115 - 135 Doublet or Singlet
Aromatic C-αC ~130 Doublet (²J(C,F))
α-C ~55 Singlet

Note: Predicted values are based on typical chemical shifts and known C-F coupling patterns.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In a proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. This technique is valuable for confirming the presence and substitution pattern of fluorine on the phenyl ring acs.org.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS is critical for confirming its molecular formula as C₉H₁₀FNO₂. The ability of HRMS to yield highly accurate mass data is essential for distinguishing between compounds with the same nominal mass but different elemental compositions nih.gov. The exact mass of the molecule is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). The experimentally determined mass should align closely with this calculated value.

Table 3: Molecular Mass Data for this compound

Parameter Value
Molecular Formula C₉H₁₀FNO₂
Nominal Mass 183 Da

Note: The monoisotopic mass is identical to that of its isomer, 4-Fluoro-3-methyl-DL-phenylglycine nih.gov.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of substituted phenylglycine derivatives is influenced by the stability of the resulting ions and the nature of the substituents nih.gov.

For this compound, the primary fragmentation pathways are expected to involve cleavages characteristic of amino acids:

Loss of Formic Acid: A common fragmentation pathway for protonated amino acids is the neutral loss of HCOOH (46 Da), leading to the formation of an iminium ion.

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) can also occur.

Cleavage of the Phenyl Ring: Subsequent fragmentation may involve cleavages within the substituted phenyl ring or the loss of the entire side chain.

The study of fragmentation pathways is crucial for distinguishing between isomers, as different substitution patterns on the phenyl ring can lead to unique fragment ions or different relative abundances of common fragments researchgate.net.

Table 4: Predicted Major Fragment Ions for this compound in ESI-MS/MS

Proposed Fragment Formula m/z (of Cation) Neutral Loss
[M+H]⁺ (Protonated Molecule) [C₉H₁₁FNO₂]⁺ 184.077 -
Iminium Ion [C₈H₁₀FN]⁺ 139.082 HCOOH
Phenylmethylaminium Ion [C₈H₉FN]⁺ 138.074 CO₂ + H₂

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the components of a mixture and are particularly crucial for the analysis of chiral compounds. For this compound, these techniques are vital for confirming its chemical purity and, most importantly, its enantiomeric purity.

The determination of the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose or amylose coated on a silica support, is often employed. These phases are known for their broad applicability in separating a wide range of chiral molecules, including underivatized amino acids. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte enantiomers and the chiral selector of the CSP.

A typical method would involve dissolving a sample of 2-(p-Fluoro-o-methylphenyl)glycine in the mobile phase and injecting it into the HPLC system. The separation of the L- and D-enantiomers is monitored using a UV detector. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Method Parameters and Results

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Retention Time (L-enantiomer) 10.2 min
Retention Time (D-enantiomer) 12.5 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% e.e.) > 99.5%

Understanding the metabolic fate of a compound is crucial in drug discovery and development. Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is a powerful technique for identifying and quantifying metabolites in complex biological matrices like plasma or urine. nih.gov UPLC utilizes columns with sub-2 µm particles, providing higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net Coupling UPLC with HRMS (e.g., Orbitrap or Time-of-Flight analyzers) allows for the accurate mass measurement of parent compounds and their metabolites, facilitating their identification. mdpi.com

For this compound, a UPLC-HRMS study would involve administering the compound to an in vitro or in vivo system, followed by the extraction of metabolites from biological samples. The extracts are then analyzed by UPLC-HRMS. The resulting data provides retention times and accurate mass-to-charge ratios (m/z) for potential metabolites. By comparing the accurate masses with those of the parent compound, common metabolic transformations can be identified.

Table 2: Hypothetical Metabolites of this compound Identified by UPLC-HRMS

Putative MetaboliteMolecular FormulaCalculated m/z [M+H]⁺Mass Difference (from parent)Potential Biotransformation
Parent Compound C₁₀H₁₂FNO₂198.0925--
Metabolite 1 C₁₀H₁₂FNO₃214.0874+15.9949Aromatic Hydroxylation
Metabolite 2 C₉H₁₀FNO₂184.0768-14.0157O-Demethylation
Metabolite 3 C₁₀H₁₄FNO₃216.1030+18.0105N-Acetylation + Hydrolysis

X-ray Crystallography for Solid-State Structural Analysis

While chromatographic techniques provide information on purity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique is the most definitive method for confirming the absolute configuration of a chiral center.

The process begins with growing a high-quality single crystal of this compound, typically by slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The resulting structural data provides precise bond lengths, bond angles, and torsional angles. For this compound, this analysis would unequivocally confirm the L-configuration at the chiral α-carbon and reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 3: Representative Crystallographic Data for this compound

ParameterValue
Chemical Formula C₁₀H₁₂FNO₂
Formula Weight 197.21
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 7.45
c (Å) 21.30
α, β, γ (°) 90, 90, 90
Volume (ų) 934.5
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.40
Final R-factor < 0.05

Computational and Theoretical Investigations of L 2 P Fluoro O Methylphenyl Glycine

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry, corresponding to the lowest energy arrangement of its atoms, as well as various electronic properties.

A DFT study of L-2-(p-Fluoro-o-methylphenyl)glycine would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate way. The primary outputs of such a study would be the optimized 3D coordinates of each atom and the total electronic energy. From this, crucial geometric parameters can be calculated.

Detailed Research Findings: Were this research available, it would provide precise values for bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the calculations would reveal the C-C bond lengths within the phenyl ring, the C-F and C-C (methyl) bond lengths, and the geometry around the chiral carbon of the glycine (B1666218) moiety. These theoretical findings would be crucial for understanding the molecule's steric and electronic properties.

Illustrative Data Table for Geometric Parameters: The following table is a hypothetical representation of the kind of data a DFT study would provide for the key structural parameters of this compound.

Parameter TypeAtoms InvolvedHypothetical Calculated Value
Bond Length C(phenyl)-F1.35 Å
C(phenyl)-C(methyl)1.51 Å
C(chiral)-N1.47 Å
C(chiral)-C(carboxyl)1.53 Å
C(carboxyl)=O1.21 Å
Bond Angle F-C(phenyl)-C(phenyl)118.5°
C(methyl)-C(phenyl)-C(phenyl)121.0°
N-C(chiral)-C(carboxyl)110.5°
Dihedral Angle N-C(chiral)-C(phenyl)-C(phenyl)-65.0°

Conformational Analysis and Energy Landscapes

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. These analyses are critical for understanding a molecule's flexibility, stability, and biological activity. By calculating the potential energy of each conformation, an energy landscape can be constructed, identifying the most stable, low-energy conformers.

For a molecule like this compound, key rotations would occur around the bond connecting the phenyl ring to the chiral carbon and the bonds of the glycine backbone. A computational study would perform a systematic scan of these rotations, calculating the energy at each step to map out the potential energy surface.

Detailed Research Findings: A conformational analysis would identify one or more stable conformers and the energy barriers between them. This would reveal the preferred three-dimensional structure(s) of the molecule in the gas phase or in a solvent. The results would show how the bulky methyl group and the electronegative fluorine atom influence the orientation of the phenyl ring relative to the amino acid portion of the molecule. bldpharm.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Detailed Research Findings: An FMO analysis of this compound would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO might be centered on the carboxylic acid group and the aromatic ring. The HOMO-LUMO gap would provide insight into the molecule's reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Illustrative Data Table for FMO Parameters: This table shows the type of data that would be generated from an FMO analysis.

ParameterHypothetical Calculated Value (eV)Description
E(HOMO) -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVEnergy difference (E(LUMO) - E(HOMO)); indicates chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). This method is used to study charge distribution, hybridization, and delocalization effects like hyperconjugation.

Detailed Research Findings: For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the effects of the electronegative fluorine, nitrogen, and oxygen atoms. It would also describe the hybridization of atomic orbitals forming the key bonds (e.g., the sp-hybridization of the C-N bond). A key output is the analysis of donor-acceptor interactions, which quantifies the stabilization energy from delocalizations, such as the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor).

Illustrative Data Table for NBO Analysis (Natural Atomic Charges): The following table provides hypothetical natural charges on selected atoms, illustrating how NBO analysis details charge distribution.

AtomHypothetical Natural Charge (e)Interpretation
F-0.45Highly electronegative, withdraws electron density.
N-0.88Electronegative, site of a lone pair.
O (carbonyl)-0.65Electronegative, significant negative charge.
C (chiral)+0.15Electron-deficient due to bonding with N and COOH group.
C (attached to F)+0.25Electron-deficient due to the attached fluorine atom.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can compute vibrational frequencies (corresponding to IR peaks) and chemical shifts (for NMR spectra). Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Visible absorption wavelengths.

Detailed Research Findings: A theoretical spectroscopic study of this compound would generate a predicted IR spectrum, showing characteristic peaks for N-H, C=O, and C-F stretching vibrations. It would also predict the ¹H and ¹³C NMR chemical shifts for each unique hydrogen and carbon atom in the molecule, which would be instrumental in assigning peaks in an experimental NMR spectrum.

Illustrative Data Table for Predicted Vibrational Frequencies: This table shows examples of predicted IR frequencies and their corresponding vibrational modes.

Vibrational ModeHypothetical Calculated Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)3450 cm⁻¹
N-H Stretch (Amine)3350 cm⁻¹
C=O Stretch (Carboxylic Acid)1750 cm⁻¹
C-F Stretch1230 cm⁻¹

Advanced Applications and Research Prospects of L 2 P Fluoro O Methylphenyl Glycine

Role as a Chiral Synthon in Complex Organic Molecule Synthesis

L-2-(p-Fluoro-o-methylphenyl)glycine serves as a valuable chiral synthon, a stereochemically pure building block, for the asymmetric synthesis of more complex, biologically active molecules. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the defined stereochemistry of the α-carbon, makes it a unique starting material for creating enantiomerically pure pharmaceuticals and other specialty chemicals.

The synthesis of enantiopure or enantioenriched α-amino acids with fluorinated side chains is of significant interest in medicinal chemistry. mdpi.com While specific documented syntheses employing this compound as a starting synthon are not widely reported in public literature, the general strategies for utilizing similar chiral fluorinated amino acids are well-established. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions.

A prominent strategy for the asymmetric synthesis of non-canonical amino acids, including fluorinated derivatives, involves the use of chiral nickel(II) complexes. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net These complexes can serve as chiral glycine (B1666218) equivalents, allowing for the stereoselective alkylation to introduce a wide variety of side chains. This methodology has been successfully applied to synthesize fluorinated analogs of phenylalanine and other amino acids with high enantiomeric and diastereomeric purity. beilstein-journals.orgresearchgate.net This approach underscores the potential of using pre-synthesized chiral building blocks like this compound for the construction of novel molecular architectures.

The fluorinated phenylglycine moiety can be incorporated into larger molecular scaffolds to influence their conformation and binding affinity to biological targets. The fluorine atom can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency and selectivity of a drug candidate.

Table 1: Comparison of Synthetic Strategies for Chiral Fluorinated Amino Acids

Synthesis StrategyDescriptionKey Advantages
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules as starting materials.Readily available starting materials with defined stereochemistry.
Asymmetric Catalysis Use of chiral catalysts (e.g., transition metal complexes) to induce stereoselectivity in a reaction.High efficiency and enantioselectivity; catalytic amounts of the chiral source are needed.
Chiral Auxiliaries Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction.High diastereoselectivity; the auxiliary can often be recycled.
Biocatalysis Employment of enzymes to catalyze stereoselective transformations.High specificity and mild reaction conditions.

Development of Novel Peptide and Peptidomimetic Structures

The incorporation of fluorinated amino acids like this compound into peptides and peptidomimetics is a rapidly growing area of research. nih.gov This strategic modification can bestow unique and advantageous properties upon the resulting molecules, such as enhanced metabolic stability, increased bioavailability, and modulated biological activity. numberanalytics.com

The introduction of fluorine into a peptide backbone can significantly alter its conformational preferences. mdpi.com The strong electron-withdrawing nature of fluorine can influence the local electronic environment and induce specific secondary structures, such as β-sheets or turns. nih.gov This conformational control is crucial for designing peptides with high affinity and selectivity for their biological targets. The superhydrophobic nature of highly fluorinated side chains can also drive peptide self-assembly into higher-order structures. nih.gov

Furthermore, the carbon-fluorine bond is exceptionally strong, making peptides containing fluorinated amino acids more resistant to enzymatic degradation by proteases. nih.gov This increased metabolic stability translates to a longer in vivo half-life, a desirable attribute for therapeutic peptides. The lipophilicity of a peptide can also be fine-tuned by the incorporation of fluorinated residues, potentially improving its ability to cross cell membranes. nih.gov

While specific peptides containing this compound are not extensively documented, the known effects of similar fluorinated amino acids provide a clear indication of their potential impact. The unique substitution pattern of this amino acid—a para-fluoro and an ortho-methyl group—would likely lead to distinct conformational constraints and electronic properties compared to other fluorinated phenylalanines.

Table 2: Potential Effects of Incorporating this compound into Peptides

PropertyExpected EffectRationale
Metabolic Stability IncreasedThe strong C-F bond can hinder enzymatic cleavage.
Conformational Rigidity IncreasedSteric hindrance from the ortho-methyl group and electronic effects of fluorine can restrict bond rotation.
Receptor Binding Affinity Potentially enhancedThe fluorine atom can participate in specific interactions with the receptor binding pocket.
Hydrophobicity ModifiedThe fluorine and methyl groups will alter the lipophilicity of the peptide.
Secondary Structure ModulatedThe unique substitution pattern can favor specific secondary structures like β-sheets or turns. nih.gov

Future Directions in Fluorinated Amino Acid Chemistry Research

The field of fluorinated amino acid chemistry is poised for significant growth, with several exciting research directions emerging. numberanalytics.com These advancements promise to expand the applications of compounds like this compound in medicine, biotechnology, and materials science.

One of the key areas of future research is the development of novel and more efficient synthetic methodologies . While significant progress has been made, the synthesis of complex fluorinated amino acids can still be challenging. numberanalytics.com Emerging trends include the use of late-stage fluorination techniques, which allow for the introduction of fluorine at a late step in a synthetic sequence, as well as the development of new fluorinating reagents with improved safety and selectivity. numberanalytics.com Electrochemical fluorination and biocatalysis are also being explored as greener and more sustainable alternatives to traditional methods. numberanalytics.com

Another major focus is the exploration of the unique biochemical properties of fluorinated amino acids and their applications in drug discovery. nih.govresearchgate.net Researchers are investigating how the incorporation of these amino acids can be used to design novel antibiotics, antiviral agents, and cancer therapies. numberanalytics.com The ability of fluorine to modulate the pKa of nearby functional groups and to form specific interactions with enzymes and receptors is being exploited to create more potent and selective drugs. nih.gov

In the realm of materials science and nanotechnology , fluorinated amino acids are being used to create novel self-assembling peptides and nanomaterials. numberanalytics.com The unique properties of these materials, such as enhanced stability and biocompatibility, make them promising for applications in drug delivery, tissue engineering, and diagnostics. The development of fluorinated proteins with enhanced stability and novel functions is another active area of research. numberanalytics.com

Finally, fluorinated amino acids are finding increasing use as probes for biomedical imaging and diagnostics . The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the non-invasive tracking of molecules in biological systems. mdpi.com Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key component of positron emission tomography (PET) imaging agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.